molecular formula C10H6F6O3 B14026171 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid

Cat. No.: B14026171
M. Wt: 288.14 g/mol
InChI Key: QXKHBZGPGPNUGZ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H6F6O3. It is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzoic acid core. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dibromo-2-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the substitution of bromine atoms with trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitrating agents (HNO3/H2SO4) and halogenating agents (Br2/FeBr3) are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields trifluoromethyl alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Lacks the methoxy group but shares similar trifluoromethyl substitutions.

    3,5-Bis(trifluoromethyl)cinnamic acid: Contains a cinnamic acid core instead of a benzoic acid core.

    3,5-Bis(trifluoromethyl)phenylacetic acid: Features a phenylacetic acid structure with trifluoromethyl groups.

Uniqueness

3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in fine-tuning the activity and selectivity of biologically active compounds.

Properties

Molecular Formula

C10H6F6O3

Molecular Weight

288.14 g/mol

IUPAC Name

2-methoxy-3,5-bis(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H6F6O3/c1-19-7-5(8(17)18)2-4(9(11,12)13)3-6(7)10(14,15)16/h2-3H,1H3,(H,17,18)

InChI Key

QXKHBZGPGPNUGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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